molecular formula C22H24FN5O B11255578 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide

Cat. No.: B11255578
M. Wt: 393.5 g/mol
InChI Key: SZJXSWNTQQJTMR-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide is a complex organic compound that features a combination of pyrimidine, phenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide typically involves multi-step organic reactionsThe final steps involve coupling the pyrimidine derivative with a fluorobenzamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diethylamino)phenyl)-4-fluorobenzamide
  • N-(4-(dimethylamino)phenyl)-4-fluorobenzamide
  • N-(4-(diethylamino)-6-methylpyrimidin-2-yl)phenylbenzamide

Uniqueness

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .

Properties

Molecular Formula

C22H24FN5O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C22H24FN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27)

InChI Key

SZJXSWNTQQJTMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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